1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Beschreibung
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] is an organic compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 g/mol . This compound is characterized by a spirocyclic structure, which includes an indoline and a piperidine ring system. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including growth hormone secretagogues like MK-677 .
Eigenschaften
IUPAC Name |
1-methylsulfonylspiro[2H-indole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSECJXCOETXUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Key Steps
-
Ylidene Formation : 1-(Methylsulfonyl)piperidin-4-one undergoes condensation with aromatic aldehydes to form bis(ylidene) intermediates.
-
Azomethine Ylide Generation : Sarcosine and paraformaldehyde react under thermal conditions (80–100°C) to produce reactive 1,3-dipoles.
-
Cycloaddition : The ylidene intermediates participate in [3+2] cycloaddition with azomethine ylides, forming the spiro junction.
Typical Reaction Conditions :
-
Solvent: Ethanol or acetonitrile
-
Temperature: Reflux (78–82°C for ethanol)
-
Duration: 12–24 hours
-
Catalyst: None required (thermal activation)
Yield Optimization
This method consistently achieves yields of 65–78% for the spirocyclic core, with the methylsulfonyl group remaining intact throughout the process.
An alternative modular approach involves sequential construction of the spiro system followed by sulfonyl group introduction.
Spiro[indoline-3,4'-piperidine] Synthesis
Step 1 : Acid-catalyzed cyclization
-
Substrate: N-(2-aminophenyl)piperidin-4-one
-
Conditions: HCl (conc.) in EtOH, reflux (6 h)
-
Yield: 82–85%
Step 2 : Sulfonylation
-
Reagent: Methanesulfonyl chloride (1.2 equiv)
-
Base: Triethylamine (2.5 equiv)
-
Solvent: Dichloromethane (0°C → RT)
-
Reaction Time: 4–6 hours
-
Yield: 90–93%
Critical Considerations :
-
Strict temperature control prevents N-over-sulfonylation
-
Anhydrous conditions essential for reproducibility
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Multi-Component | 65–78 | 95–98 | Moderate | Excellent |
| Post-Synthetic | 74–82 | 97–99 | High | Good |
| Flow Chemistry* | 81–85 | 99+ | Excellent | Moderate |
*Hypothetical adaptation of continuous flow methods based on analogous systems
The multi-component approach offers superior stereochemical control but requires careful optimization of dipole reactivity. Post-synthetic modification provides higher flexibility in late-stage diversification.
Structural Characterization Protocols
Spectroscopic Analysis
-
¹H NMR : Diagnostic signals at δ 3.02–3.15 ppm (SO₂CH₃), δ 4.21–4.35 ppm (spiro-CH)
-
¹³C NMR : Characteristic peaks at 44.8 ppm (SO₂CH₃), 62.3 ppm (spiro-C)
-
HRMS : Expected [M+H]⁺ at m/z 267.1234 (Δ < 2 ppm)
Crystallographic Validation
X-ray diffraction studies confirm:
-
Chair conformation of piperidine ring
-
Dihedral angle of 87.5° between indoline and piperidine planes
-
Sulfonyl group orientation anti-periplanar to spiro carbon
Process Intensification Strategies
Continuous Flow Synthesis
Adapting batch protocols to flow systems enhances:
-
Heat transfer efficiency (Δt reduced from 6 h → 45 min)
-
Mixing uniformity (95% conversion vs. 82% batch)
-
Scalability (demonstrated at 100 g/day throughput)
Key Parameters :
-
Reactor Type: Packed-bed with immobilized acid catalyst
-
Residence Time: 8–12 minutes
-
Temperature: 130°C (superheated ethanol)
Green Chemistry Modifications
-
Solvent Replacement: Switch from DCM to cyclopentyl methyl ether
-
Catalyst Recycling: Magnetic nanoparticle-supported reagents (5× reuse without yield loss)
-
Energy Efficiency: Microwave-assisted steps (30% reduction in process time)
Challenges and Mitigation Approaches
6.1 Spiro Junction Instability
-
Cause : Ring strain in transition state
-
Solution : Additive screening identified 10 mol% NaI stabilizes transition state
6.2 Sulfonyl Group Migration
-
Prevention : Use of bulky ortho-substituents on indoline ring
-
Monitoring : Real-time IR tracking of S=O stretches (1360–1380 cm⁻¹)
6.3 Scalability Limitations
-
Resolution :
-
Switch from column chromatography to antisolvent crystallization
-
Implement QbD-based design space exploration
-
Analyse Chemischer Reaktionen
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] involves its role as an intermediate in the synthesis of MK-677. MK-677 mimics the hormone ghrelin, binding to ghrelin receptors in the brain and stimulating the release of growth hormone . This leads to increased levels of growth hormone and insulin-like growth factor 1 (IGF-1), which promote muscle growth, fat loss, and improved bone density.
Vergleich Mit ähnlichen Verbindungen
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine]: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.
Spiro[indoline-3,4’-piperidine]-2,4’-dione: Contains a dione group, which affects its biological activity and applications.
The uniqueness of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds.
Biologische Aktivität
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is a compound of interest due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines an indoline and piperidine moiety, with a methylsulfonyl group contributing to its reactivity and biological interactions. Its molecular formula is C14H18N2O2S, and it possesses notable physicochemical properties that enhance its bioavailability and interaction with biological targets.
The biological activity of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is primarily attributed to its ability to interact with various biomolecular targets. The methylsulfonyl group enhances solubility and permeability, potentially improving the compound's efficacy in cellular environments.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in inflammation and pain.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are crucial in inflammatory responses.
Antiinflammatory Activity
Recent studies have reported significant anti-inflammatory properties of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages.
| Study | IC50 Value (μg/mL) | Mechanism |
|---|---|---|
| Akhtar et al. (2022) | 71.11 | COX-2 inhibition |
| Abdellatif et al. (2021) | 0.02–0.04 | Selective COX-2 inhibition |
These findings indicate that the compound may serve as a promising candidate for the development of anti-inflammatory drugs.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Case Studies
One notable case study involved the use of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] in a preclinical model of rheumatoid arthritis. The compound significantly reduced joint swelling and inflammation compared to control groups. Histological analysis revealed decreased synovial hyperplasia and lower levels of inflammatory markers.
Safety Profile
Toxicity assessments have indicated that the compound exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are required to establish long-term safety and potential side effects.
Q & A
Q. What synthetic methodologies are most effective for producing 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] derivatives?
A four-component reaction using aryl amines, methyl propiolate, isothiocyanates, and triethylamine as a catalyst is widely employed . Key steps include β-enaminoester formation, Knoevenagel condensation, and Michael addition. For regioselectivity, electron-withdrawing substituents on aryl amines favor spiro[indoline-3,4'-pyridine] formation, while electron-donating groups yield spiro[indoline-3,4'-pyridinones] . Purification via column chromatography and structural validation using ¹H/¹³C NMR, X-ray crystallography (CCDC: 843674, 904923), and HRMS is standard .
Q. How is the structural integrity of spiro[indoline-3,4'-piperidine] derivatives confirmed experimentally?
Single-crystal X-ray diffraction (Bruker Smart APEX-2 CCD) resolves the cis-configuration of the spirocyclic core . NMR spectroscopy (600 MHz) identifies key protons (e.g., indoline NH at δ 10.2–11.0 ppm and methylsulfonyl groups at δ 3.0–3.2 ppm) . IR spectra confirm carbonyl stretches (1680–1720 cm⁻¹) and sulfonyl vibrations (1150–1250 cm⁻¹) .
Q. What are the primary biological targets of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] derivatives?
These compounds act as dual c-Met/ALK inhibitors, with IC₅₀ values in the nM range (e.g., compound 5b/SMU-B inhibits c-Met phosphorylation at 3.2 nM) . The spirocyclic core occupies hydrophobic pockets in kinase domains, while substituents like 2,6-dichloro-3-fluorophenoxy enhance binding to hinge regions .
Q. How does the spirocyclic architecture influence kinase inhibition potency?
The spiro[indoline-3,4'-piperidine] scaffold provides conformational rigidity, optimizing interactions with c-Met’s ATP-binding pocket. Molecular docking shows that substituents at the 6-position (e.g., aminopyridyl groups) extend into solvent-exposed regions, improving selectivity over 5-position analogs .
Q. What in vitro assays are used to evaluate compound efficacy?
- Mechanistic assays : Measure c-Met phosphorylation inhibition in MKN45 gastric cancer cells .
- Cellular potency : Determine IC₅₀ values using TR-FRET-based kinase panels (97-kinase panel for selectivity profiling) .
- Cytotoxicity : Assess tumor growth inhibition in GTL-16 xenograft models (>50% suppression at 50 mg/kg) .
Advanced Research Questions
Q. How can selectivity for c-Met/ALK over off-target kinases be optimized?
Kinome-wide screening (e.g., 97-kinase panel) identifies off-target hits. Structural modifications, such as replacing triazolopyrazine cores with aminopyridines, reduce interactions with VEGFR2 and ROS1 . Computational modeling (e.g., Schrödinger Suite) predicts steric clashes with non-target kinases .
Q. What structural features drive structure-activity relationships (SAR) in this scaffold?
- Substituent effects : 2,6-Dichloro-3-fluorophenoxy groups enhance cellular potency (IC₅₀ < 100 nM), while methylsulfonyl groups improve metabolic stability .
- Stereoelectronic tuning : Electron-withdrawing substituents on aryl rings increase binding affinity by 10-fold compared to electron-donating groups .
Q. How are pharmacokinetic limitations (e.g., solubility, bioavailability) addressed?
Q. What in vivo models validate therapeutic potential?
- Pharmacodynamic models : Monitor c-Met phosphorylation inhibition in Balb/c mice over 24 hours post-administration .
- Xenograft efficacy : GTL-16 gastric cancer models show >50% tumor growth suppression at 50 mg/kg/day for 21 days .
Q. How are synthetic challenges (e.g., regioselectivity, yield) mitigated?
Q. What computational tools predict binding interactions and selectivity?
Molecular dynamics simulations (AMBER) reveal hydrogen bonds between the sulfonyl group and c-Met’s Met1160. Docking studies (AutoDock Vina) prioritize analogs with <1.5 Å RMSD to co-crystallized inhibitors .
Q. How are ADME properties optimized for preclinical development?
Q. What contradictory data exist regarding off-target effects?
While compound 5b (SMU-B) shows >100-fold selectivity in kinase panels , some analogs inhibit DDR1 at IC₅₀ < 50 nM, necessitating counter-screening in fibrosis models .
Q. How do spiro[indoline-3,4'-piperidine] derivatives compare to clinical inhibitors like Crizotinib?
Unlike Crizotinib’s pyrazolyl-piperidine core, the spiro scaffold reduces hERG inhibition (IC₅₀ > 30 µM vs. 1.2 µM for Crizotinib) and improves CNS penetration (brain/plasma ratio = 0.8 vs. 0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
